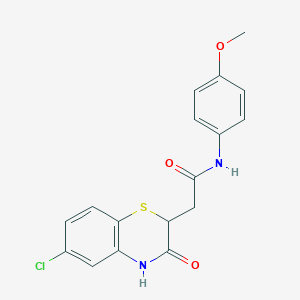![molecular formula C22H18ClNO4 B3986262 4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986262.png)
4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
Vue d'ensemble
Description
4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate, commonly known as CPTB, is a chemical compound that belongs to the class of azatricyclic compounds. CPTB has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
CPTB acts as a selective antagonist of the mGluR5 receptor, which is involved in various neurological disorders. The mGluR5 receptor is a G protein-coupled receptor that is activated by the neurotransmitter glutamate. CPTB binds to the receptor and prevents its activation by glutamate, thereby reducing the activity of the receptor.
Biochemical and Physiological Effects:
CPTB has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. CPTB has also been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, CPTB has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPTB has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific manipulation of this receptor in experimental settings. Additionally, CPTB has been shown to be stable in various experimental conditions, which allows for consistent results across experiments. However, CPTB also has some limitations for lab experiments. It has a relatively short half-life, which requires frequent administration in experiments. Additionally, CPTB has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CPTB. One potential direction is the development of more potent and selective mGluR5 antagonists. Additionally, the study of CPTB in animal models of neurological disorders, such as Parkinson's disease and schizophrenia, could provide valuable insights into the potential therapeutic applications of CPTB. Finally, the study of CPTB in combination with other drugs could provide valuable insights into the potential synergistic effects of these drugs.
Applications De Recherche Scientifique
CPTB has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders, including anxiety, depression, and addiction. CPTB has also been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
(4-chlorophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-15-6-8-17(9-7-15)28-22(27)14-2-1-3-16(11-14)24-20(25)18-12-4-5-13(10-12)19(18)21(24)26/h1-3,6-9,11-13,18-19H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTRGTMOXBCXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)
![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3986202.png)
![N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3986209.png)
![N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B3986219.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)


![N-(4-bromophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3986257.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986266.png)

![1-[2-oxo-2-(2-pyridinylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3986277.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B3986284.png)